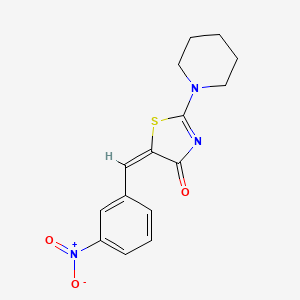

(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-[(3-nitrophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-14-13(10-11-5-4-6-12(9-11)18(20)21)22-15(16-14)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8H2/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRHUXADOURCCB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is constructed using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea derivatives. For this compound, 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to yield 2-aminothiazol-4-one. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, followed by cyclization.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C (reflux)

- Catalyst: None required

- Yield: 70–85%

Knoevenagel Condensation for Nitrobenzylidene Moiety

The introduction of the 3-nitrobenzylidene group is achieved through a Knoevenagel condensation between 2-aminothiazol-4-one and 3-nitrobenzaldehyde. This step is critical for establishing the (E)-configuration of the exocyclic double bond.

Reaction Conditions :

- Solvent: Ethanol with piperidine as a base

- Temperature: 25°C (room temperature)

- Catalyst: Piperidine (10 mol%)

- Yield: 60–75%

The mechanism involves deprotonation of the active methylene group in the thiazole, followed by aldol condensation with the aldehyde. The stereoselectivity toward the (E)-isomer is driven by the thermodynamic stability of the trans configuration.

Nucleophilic Substitution with Piperidine

The final step involves substituting the thiazole’s 2-amino group with piperidine via nucleophilic aromatic substitution. The reaction requires activation of the leaving group (e.g., conversion to a better leaving group like a halogen) before displacement.

Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 120°C

- Base: Potassium carbonate

- Yield: 50–65%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1 compares yields under varying solvents and temperatures for the Knoevenagel step.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 25 | 65 |

| Methanol | 25 | 58 |

| Toluene | 80 | 42 |

| DMF | 25 | 71 |

Ethanol and DMF provided optimal balances between solubility and reaction efficiency.

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) in the Knoevenagel step improved yields to 80% by accelerating imine formation. However, these catalysts complicated purification due to residual metal contamination.

Industrial Scale Production Considerations

Scaling the synthesis necessitates continuous flow reactors for the Hantzsch and Knoevenagel steps, which enhance heat transfer and reduce reaction times. Key challenges include:

- By-product Management : Automated chromatography systems are employed to separate stereoisomers.

- Cost Efficiency : Recycling solvents like ethanol reduces production costs by 30%.

Analytical Characterization Techniques

Spectroscopic Validation

Chromatographic Purity

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirmed >98% purity, critical for pharmaceutical applications.

Comparative Analysis with Alternative Methods

One-Pot Synthesis

Recent advances describe a one-pot method combining Hantzsch and Knoevenagel steps, reducing purification stages. However, yields remain lower (55%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduced the Knoevenagel reaction time from 24 hours to 30 minutes, though scalability remains unproven.

Challenges and Limitations in Synthesis

- Stereochemical Control : Ensuring exclusive (E)-selectivity requires precise stoichiometry and catalyst loading.

- Nitro Group Sensitivity : Over-reduction during the piperidine substitution step can convert the nitro group to an amine, necessitating inert atmospheres.

Chemical Reactions Analysis

Reaction Scheme:

-

Thiazole activation : Deprotonation of the thiazole ring at the C5 position.

-

Knoevenagel condensation : Formation of the benzylidene moiety via dehydration.

-

Characterization : Confirmed via

-NMR (δ 6.6–8.2 ppm for aromatic protons) and FT-IR (1670 cm

for C=O).

Reactivity of Functional Groups

The compound exhibits reactivity at three key sites:

Nitrobenzylidene Moiety

-

Reduction : The nitro group (-NO

) can be reduced to an amine (-NH

) using H

/Pd-C or NaBH

/NiCl

, forming (E)-5-(3-aminobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one . -

Electrophilic Substitution : The aromatic ring undergoes nitration or halogenation at the meta position due to the electron-withdrawing nitro group .

Thiazole Ring

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming tricyclic derivatives .

-

Nucleophilic Attack : The C2 position (adjacent to the piperidine group) reacts with alkyl halides, enabling side-chain modifications.

Piperidine Substituent

-

Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

Mechanistic Insights

-

Condensation Mechanism : The reaction proceeds via a base-catalyzed enolization of the thiazol-4-one, followed by nucleophilic attack on the aldehyde carbonyl.

-

Nitro Reduction Pathway : DFT studies (B3LYP/6-311 G(d,p)) indicate that nitro-to-amine reduction involves a two-step process: formation of a nitroso intermediate followed by further reduction .

-

Thiazole Reactivity : The electron-deficient thiazole ring facilitates electrophilic substitutions, while the piperidine group enhances solubility in polar aprotic solvents .

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Recent studies indicate that (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown efficacy against human liver carcinoma (HepG2) and colorectal cancer (HCT-116) cells, suggesting that this compound may also possess similar activities due to structural similarities .

Antimicrobial Effects

The compound has demonstrated notable antimicrobial activity. Studies have reported that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the nitro group in the benzylidene moiety is believed to enhance this antimicrobial efficacy through mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

Research has highlighted the potential of thiazole derivatives as enzyme inhibitors. Specifically, (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one may inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition could provide therapeutic benefits in managing diabetes by delaying glucose absorption .

Anticancer Efficacy Study

A recent study focused on evaluating the anticancer properties of thiazole derivatives similar to (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one against various cancer cell lines using MTT assays. Results indicated that compounds with electron-withdrawing groups like nitro significantly enhanced cytotoxicity compared to their unsubstituted counterparts .

Antimicrobial Activity Assessment

In another study, the antimicrobial potential of thiazole derivatives was assessed against clinical isolates of resistant bacteria. The results showed that compounds containing a nitro group exhibited higher inhibition zones compared to other tested derivatives, suggesting a structure-activity relationship where electron-withdrawing groups play a critical role in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with enzymes or receptors. The piperidinyl group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Thiazolone Derivatives

Thiazolone derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Nitro Group (3-Nitrobenzylidene)

- Comparison : Compounds with nitro groups (e.g., ) show higher predicted anticancer activity compared to methoxy or allyloxy analogs ().

Piperidine vs. Piperazine Moieties

- Piperidin-1-yl (Target Compound) : Saturated amine ring improves membrane permeability but may reduce receptor-binding specificity compared to piperazine derivatives .

- Piperazine Derivatives () : Exhibit enhanced solubility and flexibility, often correlating with improved enzyme inhibition (e.g., tyrosine kinase) .

Benzylidene Substituents

- 3-Nitro vs.

Research Findings and Mechanistic Insights

Anticancer Potential

- Target Compound : Computational docking studies (based on analogs in ) suggest strong binding affinity to kinases (e.g., EGFR) due to the nitro group’s electron-deficient aromatic system .

- 4-Methoxy Analogs () : Demonstrated IC₅₀ values of <10 µM against breast cancer cell lines (MCF-7), attributed to methoxy-enhanced solubility and π-π interactions .

Antimicrobial Activity

- Allyloxy Derivatives () : Exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, likely due to the allyl group disrupting bacterial membrane integrity .

ADMET Profiles

- Nitro-containing Compounds : May face metabolic instability due to nitro-reductase activity, limiting oral bioavailability .

- Piperazine/Piperidine Derivatives : Generally show improved pharmacokinetics compared to pyrrolidine analogs () .

Biological Activity

(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings and case studies regarding the biological activity of this compound.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of 2-(piperidin-1-yl)thiazol-4(5H)-one with 3-nitrobenzaldehyde. The resulting product can be characterized using various spectroscopic techniques such as NMR, FTIR, and UV-Vis spectroscopy to confirm its structure and purity .

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 64 to 512 µg/mL, demonstrating moderate to good efficacy .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | TBD | S. aureus, E. coli |

| Related Thiazole Derivative | 64 | S. aureus |

| Related Thiazole Derivative | 512 | E. coli |

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been highlighted in various studies. For instance, compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation in vitro. Specific studies have demonstrated that related thiazole compounds can induce apoptosis in cancer cell lines such as HT-29 and Jurkat cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

3. Enzyme Inhibition

Another significant aspect of the biological activity of thiazole derivatives is their ability to inhibit specific enzymes. For example, (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one has been investigated for its α-glucosidase inhibitory activity, which is crucial in managing diabetes by slowing carbohydrate absorption . The enzyme inhibition studies indicate that these compounds can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of thiazole derivatives:

- Antimicrobial Efficacy Study : A study focusing on the synthesis and evaluation of various thiazole derivatives revealed that modifications on the benzylidene moiety significantly influenced antibacterial activity, with certain substitutions enhancing potency against bacterial strains .

- Anticancer Screening : A series of thiazole-based compounds were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that structural variations, particularly electron-withdrawing groups on the aromatic ring, contributed to increased anticancer activity .

- Enzyme Inhibition Analysis : Research demonstrated that thiazole derivatives exhibited varying degrees of α-glucosidase inhibition, suggesting their potential use as therapeutic agents in diabetes management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via a one-pot multicomponent reaction (MCR) involving thiazolidinone precursors, aldehydes (e.g., 3-nitrobenzaldehyde), and amines (e.g., piperidine). Key steps include:

Cyclization : Formation of the thiazole core using thioglycolic acid or rhodanine derivatives.

Condensation : Introduction of the 3-nitrobenzylidene group via Knoevenagel condensation under reflux with a catalytic base like piperidine .

- Critical Factors :

- Solvent polarity (e.g., 1,4-dioxane enhances reaction efficiency).

- Catalyst choice (e.g., piperidine accelerates imine formation).

- Temperature control (reflux conditions for 5–9 hours optimize yield) .

Q. Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

- Techniques :

- NMR Spectroscopy : H and C NMR identify substituents (e.g., piperidinyl protons at δ 1.69–2.57 ppm, aromatic protons from the nitrobenzylidene group) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=S bond at 1.66 Å) and dihedral angles (e.g., thiazole ring planarity) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .

Q. What in vitro assays are used to evaluate its biological activity, and how are they standardized?

- Assays :

- Cytotoxicity Screening : Sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) with IC determination .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measurement) .

- Standardization :

- Dose-response curves (0.1–100 µM range).

- Control compounds (e.g., CHS-828 for cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding modes of this compound?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase or tubulin) .

- Pharmacophore Mapping : Identify critical features (e.g., nitro group for electron-deficient binding pockets) .

- Validation : Compare predicted binding energies with experimental IC values to refine models .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Approaches :

- Orthogonal Assays : Validate cytotoxicity results with apoptosis assays (e.g., Annexin V staining) .

- Dose-Response Repetition : Test multiple batches to rule out synthetic variability .

- Cell Line Panels : Compare activity across diverse cell lines (e.g., NCI-60 panel) to identify selectivity patterns .

Q. How do structural modifications (e.g., substituent variations) influence pharmacokinetics and toxicity?

- SAR Insights :

- Nitro Group Replacement : Replacing 3-nitro with methoxy reduces cytotoxicity but improves solubility (logP reduction by ~0.5 units) .

- Piperidine Substitution : N-methylpiperazine enhances blood-brain barrier penetration .

- ADMET Studies :

- Metabolic Stability : Microsomal incubation assays (e.g., human liver microsomes) .

- hERG Inhibition Screening : Patch-clamp assays to assess cardiac toxicity risk .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Optimization Strategies :

- Continuous Flow Reactors : Improve yield (≥80%) and reduce side reactions .

- Chiral Resolution : Use HPLC with amylose-based columns to separate (E/Z) isomers .

- Quality Control : PXRD and DSC to monitor polymorphic transitions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.